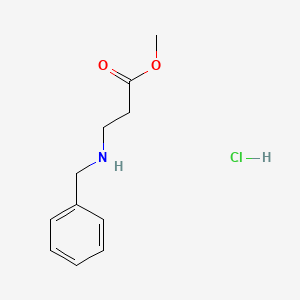

Methyl 3-(benzylamino)propanoate hydrochloride

Descripción general

Descripción

Métodos De Preparación

The synthesis of Methyl 3-(benzylamino)propanoate hydrochloride typically involves the reaction of benzylamine with methyl acrylate. The reaction is carried out under controlled temperature conditions, usually between 9°C and 12°C, and the addition of methyl acrylate is done gradually over a period of 3 to 5 hours . After the reaction is complete, the product is purified through distillation to obtain Methyl 3-(benzylamino)propanoate . The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.

Análisis De Reacciones Químicas

Methyl 3-(benzylamino)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Aplicaciones Científicas De Investigación

Methyl 3-(benzylamino)propanoate hydrochloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry: It is used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of Methyl 3-(benzylamino)propanoate hydrochloride involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The ester group can undergo hydrolysis to release the active amine, which can then participate in various biochemical pathways.

Comparación Con Compuestos Similares

Methyl 3-(benzylamino)propanoate hydrochloride can be compared with similar compounds such as:

Methyl 3-(benzylamino)propanoate: The non-hydrochloride form of the compound.

Ethyl 3-(benzylamino)propanoate: A similar compound with an ethyl ester group instead of a methyl ester group.

Methyl 3-(phenylamino)propanoate: A compound with a phenylamino group instead of a benzylamino group. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.

Actividad Biológica

Methyl 3-(benzylamino)propanoate hydrochloride is a compound of interest in biochemical and medicinal research due to its significant biological activity. This article explores its mechanisms of action, interactions with biological targets, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the following molecular formula:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 250.73 g/mol

The synthesis typically involves the reaction of methyl acrylate with benzylamine under controlled conditions, resulting in a product that can be purified through methods such as column chromatography.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and proteins involved in metabolic pathways. The compound's benzylamino group facilitates interactions through hydrogen bonding and electrostatic forces, influencing enzyme activity and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition : Acts as an inhibitor for specific enzymes involved in amino acid metabolism, modulating pathways that affect cellular signaling and gene expression.

- Substrate Interaction : Functions as a substrate for certain enzymes, impacting their kinetics and overall metabolic regulation.

Biological Activity and Applications

This compound has been investigated for its diverse biological activities, particularly in the following areas:

- Antimicrobial Activity : Studies have shown that the compound exhibits inhibitory effects against various bacterial strains, indicating potential use as an antimicrobial agent. For example, it has been tested against E. coli strains with promising results .

- Therapeutic Potential : The compound is being explored for therapeutic applications in treating metabolic disorders due to its ability to modulate enzyme activity linked to amino acid metabolism.

Data Table: Biological Activity Summary

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial properties of this compound against E. coli. The compound demonstrated significant inhibition at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics . -

Metabolic Regulation Research :

Research focused on the compound's role in regulating enzymes involved in amino acid pathways highlighted its ability to alter metabolic fluxes, which could be beneficial in therapeutic contexts for metabolic diseases.

Propiedades

IUPAC Name |

methyl 3-(benzylamino)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-8-12-9-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNXPMHSULDJTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589640 | |

| Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25027-59-2 | |

| Record name | NSC158380 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N-benzyl-beta-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.